

# Spectroscopic Analysis of 3(Bromomethyl)phenoxyacetic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	3-(Bromomethyl)phenoxyacetic acid	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3- (Bromomethyl)phenoxyacetic acid**, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of specific experimental spectra in public databases, this guide presents predicted and typical spectroscopic data based on the known chemical structure. It also includes detailed, generalized experimental protocols for acquiring such data, intended to serve as a practical reference for researchers.

## **Spectroscopic Data Summary**

The following tables summarize the predicted and expected spectroscopic data for **3- (Bromomethyl)phenoxyacetic acid**. These values are derived from established principles of NMR, IR, and Mass Spectrometry and analysis of structurally similar compounds.

# Nuclear Magnetic Resonance (NMR) Spectroscopy Data

<sup>1</sup>H NMR (Proton NMR)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~10-13	Singlet (broad)	1H	-COOH
~7.2-7.4	Multiplet	1H	Ar-H
~7.0-7.2	Multiplet	2H	Ar-H
~6.8-7.0	Multiplet	1H	Ar-H
~4.7	Singlet	2H	-OCH <sub>2</sub> -
~4.5	Singlet	2H	-CH₂Br

#### <sup>13</sup>C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
~170-175	-СООН
~157-160	Ar-C-O
~138-141	Ar-C-CH₂Br
~129-131	Ar-CH
~122-125	Ar-CH
~115-118	Ar-CH
~113-116	Ar-CH
~65-68	-OCH <sub>2</sub> -
~32-35	-CH₂Br

# **Infrared (IR) Spectroscopy Data**



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic Acid)
2850-3000	Medium	C-H stretch (Aromatic & Aliphatic)
1680-1710	Strong	C=O stretch (Carboxylic Acid)
1580-1600, 1450-1500	Medium-Strong	C=C stretch (Aromatic Ring)
1200-1300	Strong	C-O stretch (Ether & Carboxylic Acid)
600-700	Medium-Strong	C-Br stretch

Mass Spectrometry (MS) Data

m/z	Interpretation
244/246	[M] <sup>+</sup> Molecular ion peak (presence of Br isotopes)
185/187	[M - COOH]+
165	[M - CH <sub>2</sub> Br] <sup>+</sup>
107	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>

## **Experimental Protocols**

The following are detailed, generalized methodologies for the spectroscopic analysis of solid organic compounds like **3-(Bromomethyl)phenoxyacetic acid**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

• Sample Preparation: Dissolve 5-25 mg of **3-(Bromomethyl)phenoxyacetic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d<sub>6</sub>). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.[1][2]



- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift calibration ( $\delta$  = 0.00 ppm).[1]
- Data Acquisition:
  - Transfer the solution to a clean, dry 5 mm NMR tube.
  - Place the NMR tube in the spectrometer's probe.
  - Acquire the <sup>1</sup>H NMR spectrum. For a more detailed structural analysis, <sup>13</sup>C NMR and 2D NMR (e.g., COSY, HSQC) experiments can also be performed.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

A common method for solid samples is the KBr pellet technique:

- Sample Preparation: Grind 1-2 mg of 3-(Bromomethyl)phenoxyacetic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
- Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[3]
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Record a background spectrum of a blank KBr pellet.
  - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Alternatively, the Attenuated Total Reflectance (ATR) method can be used for solid powders, which requires minimal sample preparation.[3]

## **Mass Spectrometry (MS)**



For a non-volatile organic acid, Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight) is a suitable technique.

- Sample Preparation: Dissolve a small amount of 3-(Bromomethyl)phenoxyacetic acid in a suitable solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL.
   Further dilute this stock solution to the low μg/mL or ng/mL range with the mobile phase.[4]
- Instrumentation:
  - The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
  - Set the mass spectrometer to operate in either positive or negative ion mode. For a
    carboxylic acid, negative ion mode is often preferred to observe the deprotonated
    molecule [M-H]<sup>-</sup>.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to observe the molecular ion and characteristic fragment ions.

### Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.



#### Sample Preparation Sample For NMR For IR For M\$ Prepare KBr Pellet Dissolve in Dilute in **Deuterated Solvent** Mobile Phase or ATR Spectroscopic Analysis NMR Spectrometer FT-IR Spectrometer Mass Spectrometer Data Processing & Interpretation NMR Spectrum IR Spectrum Mass Spectrum (Chemical Shift, Multiplicity) (Wavenumbers) (m/z Ratios) Structure Elucidation

#### General Spectroscopic Analysis Workflow

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Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

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